molecular formula C9H9N3O B13659926 7-Methoxyquinazolin-6-amine

7-Methoxyquinazolin-6-amine

Cat. No.: B13659926
M. Wt: 175.19 g/mol
InChI Key: XFDKPXAMUJFSAC-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-6-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a quinazoline core structure, which is a privileged scaffold in the design of potent and selective enzyme inhibitors . Its primary research value lies in its role as a key precursor in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a key therapeutic target in oncology, and its overexpression is associated with various solid carcinomas . Researchers utilize this amine intermediate to functionalize the 4-position of the quinazoline ring, creating novel compounds for evaluating antitumor activities . The structure is closely related to intermediates used in the synthesis of approved drugs and clinical candidates, such as erlotinib and gefitinib, underscoring its importance in the development of targeted cancer therapies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxyquinazolin-6-amine

InChI

InChI=1S/C9H9N3O/c1-13-9-3-8-6(2-7(9)10)4-11-5-12-8/h2-5H,10H2,1H3

InChI Key

XFDKPXAMUJFSAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=NC2=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 7 Methoxyquinazolin 6 Amine and Its Precursors

Established Synthetic Routes to Quinazoline (B50416) Derivatives and Analogues of 7-Methoxyquinazolin-6-amine

Traditional methods for constructing the quinazoline ring system have been foundational, relying on multi-step sequences that often begin with readily available substituted anilines or anthranilic acids. researchgate.netderpharmachemica.com These routes, while reliable, frequently involve high temperatures and lengthy reaction times. frontiersin.org The Niementowski quinazoline synthesis, for instance, involves the reaction of anthranilic acids with amides to form the quinazolinone ring, which can then be further functionalized. frontiersin.org

Multi-Step Synthetic Strategies and Reaction Conditions

The synthesis of specifically substituted quinazolines like this compound typically involves a multi-step approach that builds the core and then installs the required functional groups. A common strategy begins with a substituted 2-aminobenzonitrile or anthranilic acid derivative. For analogues, a frequent final step is the reduction of a nitro group at the 6-position to the desired amine.

A representative pathway often includes:

Cyclization: Formation of the quinazoline ring from a suitable precursor. For example, reacting a 2-aminobenzonitrile with an orthoester.

Functionalization: Introduction of key substituents. This can involve nucleophilic aromatic substitution to install the methoxy (B1213986) group at the 7-position. For instance, a 4-chloro-7-fluoro-6-nitroquinazoline can be reacted with sodium methoxide.

Reduction: The final step frequently involves the reduction of a 6-nitro group to the 6-amine functionality. researchgate.net A common method for this transformation is using iron powder in the presence of an acid like acetic acid or ammonium chloride.

An example of a synthetic precursor, 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline, was synthesized by reacting 4-chloro-7-methoxy-6-nitroquinazoline with p-aminophenol in the presence of potassium tert-butoxide in THF, achieving a 78% yield. webofproceedings.org Similarly, the synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine has been reported, which is then reduced to the corresponding 6-amine derivative in high yield. researchgate.net

Optimization of Reaction Yields and Purity Profiles

Optimizing the synthesis of quinazoline derivatives is crucial for improving efficiency and ensuring the final product's purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and duration. journalirjpac.comresearchgate.net For instance, in a two-step synthesis of 2-methylquinazolin-4(3H)-one, microwave irradiation was used to optimize the reaction time, with the best conditions for the initial cyclization being 8-10 minutes. derpharmachemica.com Further heating was found to decrease the yield and generate impurities. derpharmachemica.com

The selection of the catalyst and reaction medium can dramatically impact the outcome. In the synthesis of 4-Methylquinazoline from 2-aminoacetophenone and formamide, various Lewis acid catalysts were tested, with BF3-Et2O providing the highest yield. journalirjpac.com The optimization process also involved adjusting the molar ratio of reactants and the temperature, culminating in an 86% yield under the ideal conditions. journalirjpac.com Purification strategies are also critical; while many syntheses rely on column chromatography, some modern, sustainable methods yield products of sufficient purity that can be isolated by simple filtration, reducing solvent waste. nih.gov

Novel and Emerging Synthetic Approaches to Quinazoline Structures

Recent advancements in organic synthesis have introduced a host of innovative techniques for constructing quinazoline scaffolds. These modern approaches prioritize efficiency, atom economy, and environmental sustainability, often providing access to complex derivatives in fewer steps and with higher yields than traditional methods.

Catalytic Methods in Quinazoline Synthesis, including Metal-Catalyzed Reactions

Transition-metal catalysis has become an indispensable tool for synthesizing quinazolines, enabling reactions that were previously challenging. nih.govfrontiersin.org Metals like copper, iron, manganese, and cobalt are widely used to facilitate C-N bond formation, C-H activation, and dehydrogenative coupling reactions. mdpi.commssm.edu

Copper-catalyzed reactions are particularly prevalent. Various copper sources, including CuCl, Cu(OAc)₂, and CuO nanoparticles, have been employed in one-pot, multi-component reactions to build the quinazoline ring. mdpi.com For example, a CuCl-catalyzed one-pot approach can synthesize quinazolines from (2-aminophenyl)methanols and aldehydes in good to excellent yields (66–93%). mdpi.com Iron catalysis offers a cost-effective and environmentally benign alternative, with FeCl₂ being used for acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides. researchgate.net Manganese and cobalt catalysts have also been successfully used in dehydrogenative coupling strategies to produce 2-substituted quinazolines with yields ranging from 58% to 81%. nih.govnih.gov

Catalyst SystemStarting MaterialsReaction TypeTypical YieldReference
Mn(I) complex2-Amino-benzylalcohol, Primary amidesAcceptorless Dehydrogenative Coupling58-81% nih.gov
FeCl₂2-Alkylamino N-H ketiminessp³ C-H Oxidation / C-N FormationGood to Excellent mdpi.com
Co(OAc)₂2-Aminoaryl alcohols, NitrilesDehydrogenative CyclizationUp to 95% nih.gov
CuCl(2-Aminophenyl)methanols, AldehydesOne-pot Tandem Multi-component66-93% mdpi.com
CuO NanoparticlesN-arylamidines, Aromatic alcohols/aldehydesAerobic Oxidative CouplingGood mdpi.com

Green Chemistry Principles Applied to Quinazoline Synthesis (e.g., Microwave-Assisted, Deep Eutectic Solvents, Photocatalysis, Nano-catalysts)

The principles of green chemistry are increasingly being integrated into quinazoline synthesis to reduce environmental impact. nih.gov This involves using safer solvents, alternative energy sources, and highly efficient, recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. frontiersin.orgresearchgate.net For the synthesis of quinazolinone derivatives, microwave-assisted iron-catalyzed cyclization has been successfully performed in water, an environmentally benign solvent. sci-hub.cat This method not only accelerates the reaction but also broadens the substrate scope. sci-hub.cat In some cases, microwave-promoted synthesis can be achieved under solvent-free conditions, further enhancing the green credentials of the process. nih.govfrontiersin.org

Deep Eutectic Solvents (DESs): DESs are a novel class of green solvents that are typically biodegradable, non-toxic, and inexpensive. researchgate.netrsc.org They can serve as both the reaction medium and the catalyst. nih.gov Choline chloride-based DESs, such as a mixture with urea, have been found to be highly effective for the synthesis of quinazolinone derivatives. nih.govtandfonline.com The use of DESs often allows for moderate reaction conditions and can lead to good or excellent product yields. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis offers a sustainable method for promoting chemical reactions using light as the energy source. nih.gov This approach has been applied to quinazoline synthesis through oxidative annulation and cyclization reactions. nih.govnih.gov Notably, some methods achieve the synthesis of quinazolinones at room temperature using visible light and molecular oxygen as a clean oxidant, completely avoiding the need for a metal photocatalyst. rsc.orgrsc.org

Nano-catalysts: Nanoparticle-based catalysts provide significant advantages due to their high surface-to-volume ratio, which often translates to enhanced catalytic activity under mild conditions. jnanoworld.com Various nano-catalysts, including Cu₂O nanocubes, CuFe₂O₄ nanoparticles, and nano In₂O₃, have been developed for quinazoline synthesis. mdpi.comjnanoworld.com A key benefit of many nano-catalysts is their ease of separation from the reaction mixture and their potential for recyclability. jnanoworld.com Magnetically separable nano-catalysts, such as those based on iron oxide functionalized with a catalytic species, are particularly attractive as they can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. benthamdirect.comnih.govbohrium.com

Green Chemistry TechniqueKey FeaturesExample Application in Quinazoline SynthesisReference
Microwave-AssistedRapid heating, reduced reaction times, improved yields.Iron-catalyzed cyclization in water; Solvent-free synthesis from aldehydes and 2-aminobenzophenones. sci-hub.catfrontiersin.org
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, can act as solvent and catalyst.Cyclization reactions using choline chloride:urea or l-(+)-tartaric acid:choline chloride. nih.govnih.gov
PhotocatalysisUses visible light as an energy source, mild conditions.Catalyst-free synthesis using molecular oxygen as the oxidant at room temperature. rsc.orgrsc.org
Nano-catalystsHigh catalytic activity, recyclability, mild conditions.Synthesis using magnetically recoverable graphene oxide supported with copper; Cu₂O nanocubes. mdpi.comnih.gov

Flow Chemistry and Continuous Processing Techniques for Quinazoline Synthesis

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and better scalability. While the application of flow chemistry to the synthesis of quinazolines is an emerging area, the development of efficient multi-component and metal-catalyzed reactions provides a strong foundation for their adaptation to continuous processing systems. rsc.org The precise control offered by flow reactors is particularly well-suited for optimizing complex, multi-step syntheses and for handling hazardous intermediates safely, suggesting significant potential for the future manufacturing of quinazoline-based compounds.

Regioselectivity and Stereoselectivity Considerations in Quinazoline Synthesis

The synthesis of substituted quinazolines, such as this compound, requires precise control over the placement of functional groups on the bicyclic core. This control is governed by the principles of regioselectivity and stereoselectivity, which are crucial considerations in the design of synthetic routes for these heterocyclic compounds.

Regioselectivity in the Synthesis of Quinazoline Precursors

Regioselectivity, the control of the position at which a chemical bond is formed, is paramount during the synthesis of the substituted benzene precursors required for building the quinazoline scaffold. For this compound, a common precursor is a 1-amino-2-cyano-4-methoxy-5-nitrobenzene or a related anthranilic acid derivative. The regiochemical outcome of the reactions to introduce these substituents is dictated by the directing effects of the groups already present on the aromatic ring.

The synthesis of gefitinib, a compound structurally related to this compound, often starts from precursors like 4-hydroxy-3-methoxy-benzoic acid. One key step involves a nitration reaction, which yields the desired regioisomer in a 75% yield, demonstrating the importance of controlling substituent placement early in the synthetic sequence nih.gov.

Key Regioselective Steps in Precursor Synthesis:

Nitration: The introduction of a nitro group, which is later reduced to the 6-amine, is a critical regioselective step. In a precursor such as a 3-methoxy-4-aminobenzonitrile, the activating, ortho-, para-directing amino and methoxy groups direct the incoming electrophile (NO₂⁺). The position of nitration is determined by the combined electronic and steric effects of these groups.

Substitution on the Quinazoline Core: In syntheses that build upon an existing quinazoline ring, the inherent reactivity of the different positions dictates the regioselectivity of substitution. For instance, the C4 position of a 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of an amine side chain ukm.my. In the synthesis of gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one, chlorination followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline results in a selective and high-yield substitution at the C4 position ukm.my.

The table below summarizes the regiochemical control in the synthesis of a key intermediate for quinazoline-based compounds.

Reaction Precursor Reagents Major Product (Regioisomer) Yield Reference
Nitration4-hydroxy-3-methoxy-benzoic acid derivativeNitrating Agent4-(3-chloro-propoxy)-5-methoxy-2-nitro-benzoic acid75% nih.gov
Nucleophilic Aromatic Substitution4-chloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroanilineN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine98% ukm.my

Stereoselectivity in Quinazoline Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity is not a consideration for the synthesis of the final compound itself.

However, stereoselectivity becomes a critical factor in the synthesis of more complex quinazoline derivatives that possess chiral centers. Chiral quinazolines are significant in medicinal chemistry, and their synthesis often requires stereocontrolled methods.

Methods Involving Stereoselectivity:

Imino-Diels-Alder Reaction: This reaction is a powerful tool for constructing the quinazoline skeleton and can be rendered stereoselective. The coupling of an imine with an electron-rich alkene can generate multiple chiral centers, and the stereochemical outcome can be influenced by the choice of catalysts and reaction conditions nih.gov.

Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can induce enantioselectivity or diastereoselectivity in reactions that form or functionalize the quinazoline ring.

Introduction of Chiral Side Chains: When a chiral side chain is attached to the quinazoline core, stereoselectivity may be important during the synthesis of the side chain itself or during the coupling reaction.

Chemical Transformations and Derivatization Strategies of 7 Methoxyquinazolin 6 Amine

Transformations Involving the Amino Functionality of 7-Methoxyquinazolin-6-amine Derivatives

The amino group at the C-6 position of the quinazoline (B50416) ring serves as a versatile handle for a variety of chemical modifications, including amidation, sulfonamidation, alkylation, and acylation reactions. These transformations are crucial for exploring the structure-activity relationships of quinazoline-based compounds.

Amidation and Sulfonamidation Reactions

The formation of amide and sulfonamide linkages from the 6-amino group introduces a range of substituents that can significantly influence the pharmacological profile of the parent molecule.

Amidation: The reaction of a 6-aminoquinazoline derivative with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent, yields the corresponding amide. For instance, the acylation of 4-chloro-6-amino-7-methoxyquinazoline with 4-(piperidin-1-yl)but-2-enoyl chloride is a key step in the synthesis of dacomitinib. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reactant 1Reactant 2Product
4-chloro-6-amino-7-methoxyquinazoline4-(piperidin-1-yl)but-2-enoyl chloride4-chloro-N-(7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide

Sulfonamidation: Similarly, sulfonamides can be prepared by reacting the 6-amino group with a sulfonyl chloride in the presence of a base like pyridine. This reaction introduces a sulfonyl moiety, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.

Alkylation and Acylation Reactions

Alkylation and acylation of the 6-amino group are fundamental transformations for introducing aliphatic and acyl groups, respectively.

Alkylation: Reductive amination is a common method for the N-alkylation of 6-aminoquinazolines. This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding amine. A study on 4-anilino-6-aminoquinazoline derivatives demonstrated the synthesis of various N-substituted compounds at the 6-position using this method with a variety of aldehydes nih.gov. The reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride.

6-Aminoquinazoline DerivativeAldehydeProduct
N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine3-methoxybenzaldehydeN⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine
N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine2-hydroxybenzaldehydeN⁶-(2-hydroxybenzyl)-N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine

Acylation: Acylation of the 6-amino group can be achieved using acylating agents like acid chlorides or anhydrides. For example, the acetylation of a 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amine intermediate can be performed using acetyl chloride in pyridine researchgate.net. This reaction introduces an acetyl group, which can alter the electronic properties and steric profile of the molecule.

ReactantAcylating AgentProduct
4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-amineAcetyl chloride4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Diazotization and Coupling Reactions

The conversion of the 6-amino group to a diazonium salt opens up a pathway for a variety of subsequent coupling reactions, allowing for the introduction of a wide range of functionalities. Diazotization is typically achieved by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Modifications and Functionalization of the Methoxy (B1213986) Group on the Quinazoline Core

The methoxy group at the C-7 position is another key site for chemical modification, primarily through demethylation to reveal a hydroxyl group, which can then be further functionalized.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond of the 7-methoxy group is a critical step in the synthesis of 7-hydroxyquinazoline derivatives. This transformation is often a prerequisite for introducing new oxygen-containing functionalities.

Demethylation: Selective demethylation of a methoxy group on the quinazoline ring can be challenging. However, a method for the selective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one at the 6-position to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one has been reported. This reaction is achieved using L-methionine in methanesulfonic acid under reflux conditions. While this example demonstrates demethylation at the 6-position, similar strategies could potentially be adapted for the 7-methoxy group.

Introduction of Diverse Oxygen-Containing Functionalities

Once the 7-methoxy group is converted to a 7-hydroxy group, this phenol functionality can be readily derivatized to introduce a variety of oxygen-containing substituents.

Etherification: The 7-hydroxy group can be converted to an ether by reaction with an alkyl halide or other electrophiles in the presence of a base. This allows for the introduction of a wide range of alkyl and aryl ether moieties.

Esterification: Esterification of the 7-hydroxy group can be accomplished by reaction with a carboxylic acid, acid chloride, or acid anhydride. Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. This reaction introduces an ester functionality, which can serve as a prodrug moiety or modulate the physicochemical properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring System

The quinazoline ring is a heteroaromatic system containing two nitrogen atoms, which are generally deactivating towards electrophilic aromatic substitution (EAS). However, the presence of activating groups, such as the methoxy and amino substituents in this compound, can influence the feasibility and regioselectivity of such reactions. The electron-donating nature of the methoxy and amino groups increases the electron density of the benzene portion of the quinazoline ring, making it more susceptible to electrophilic attack.

The directing effects of these substituents play a crucial role in determining the position of substitution. The amino group at the 6-position and the methoxy group at the 7-position are both ortho-, para-directing. In this specific arrangement, the positions ortho to the amino group (C5) and ortho to the methoxy group (C8) are the most likely sites for electrophilic attack. Steric hindrance may also influence the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific examples of these reactions on this compound are not extensively documented in the literature, the general principles of EAS on activated aromatic systems can be applied.

Nitration: Introduction of a nitro group onto the quinazoline ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, enabling subsequent derivatization.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. Halogenated derivatives serve as important precursors for metal-catalyzed cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. This functional group can alter the solubility of the molecule and serve as a handle for further chemical modifications.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. These modifications can significantly impact the biological activity of the resulting compounds.

Due to the limited specific literature on EAS reactions directly on this compound, the following table provides a hypothetical representation of potential products based on the directing effects of the existing substituents.

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-7-methoxyquinazolin-6-amine and/or 8-Nitro-7-methoxyquinazolin-6-amine
BrominationBr₂, FeBr₃5-Bromo-7-methoxyquinazolin-6-amine and/or 8-Bromo-7-methoxyquinazolin-6-amine
AcylationRCOCl, AlCl₃5-Acyl-7-methoxyquinazolin-6-amine and/or 8-Acyl-7-methoxyquinazolin-6-amine

Nucleophilic Aromatic Substitution Reactions on the Quinazoline Ring System

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for the functionalization of the quinazoline core, particularly when the ring is substituted with good leaving groups such as halogens. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring facilitates nucleophilic attack, especially at the C2 and C4 positions. However, substitution on the benzene ring is also possible, typically requiring activation by electron-withdrawing groups.

In the context of derivatives of this compound, SNAr reactions are often performed on precursors where a halogen atom is present on the quinazoline ring. For instance, a fluorine atom at the C7 position of a 6-nitroquinazoline derivative can be displaced by various nucleophiles.

A notable example involves the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. researchgate.netmdpi.com The synthesis starts with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, which undergoes a nucleophilic aromatic substitution reaction with (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide. researchgate.netmdpi.com This reaction selectively displaces the fluorine atom at the C7 position to yield N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. researchgate.netmdpi.com Subsequent reduction of the nitro group affords the final product. researchgate.netmdpi.com

The following table summarizes representative nucleophilic aromatic substitution reactions on quinazoline derivatives related to this compound.

Starting MaterialNucleophileProductReference(s)
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine(4-methoxyphenyl)methanethiolN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine researchgate.netmdpi.com
7-fluoro-6-nitroquinazolin-4(3H)-one(4-methoxyphenyl)methanethiol7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one beilstein-journals.org

These examples highlight the utility of SNAr reactions in introducing diverse functionalities at specific positions on the quinazoline scaffold, which is a key strategy in the synthesis of complex molecules with potential biological activities.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing Halogenated Derivatives of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated quinazoline derivatives. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of substituents onto the quinazoline core, starting from halogenated precursors.

While specific examples of these reactions on halogenated derivatives of this compound are not abundant in the literature, the general reactivity of haloquinazolines in such transformations provides a strong basis for their application to this specific scaffold. The regioselectivity of these reactions is often dictated by the position of the halogen and the electronic properties of the quinazoline ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a versatile method for forming C-C bonds. Halogenated quinazolines can be coupled with various aryl- and heteroarylboronic acids to introduce new aromatic rings. For instance, the Suzuki-Miyaura cross-coupling of 2,4,7-trichloroquinazoline with arylboronic acids has been shown to proceed regioselectively.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. It is a valuable method for introducing alkynyl moieties onto the quinazoline ring, which can serve as handles for further transformations or as key structural elements in target molecules. The Sonogashira coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones has been explored for the synthesis of potential antimicrobial agents.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction can be used to introduce vinyl groups onto the quinazoline scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It allows for the amination of haloquinazolines with a wide range of primary and secondary amines, providing access to a diverse array of amino-substituted quinazoline derivatives.

The table below provides a conceptual overview of potential metal-catalyzed coupling reactions on a hypothetical halogenated derivative of this compound.

Halogenated Substrate (Hypothetical)Coupling PartnerReaction TypePotential Product
5-Bromo-7-methoxyquinazolin-6-amineArylboronic acidSuzuki-Miyaura5-Aryl-7-methoxyquinazolin-6-amine
8-Iodo-7-methoxyquinazolin-6-amineTerminal alkyneSonogashira8-Alkynyl-7-methoxyquinazolin-6-amine
5-Bromo-7-methoxyquinazolin-6-amineAlkeneHeck5-Vinyl-7-methoxyquinazolin-6-amine
8-Chloro-7-methoxyquinazolin-6-amineAmineBuchwald-HartwigN⁸-Substituted-7-methoxyquinazoline-6,8-diamine

Cyclization and Annulation Reactions Forming Fused Ring Systems from Quinazoline Precursors

The quinazoline ring system can serve as a scaffold for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the functional groups attached to the quinazoline core, which undergo intramolecular or intermolecular reactions to form new rings. Such fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

Derivatives of this compound, with their reactive amino and methoxy groups, as well as the potential for further functionalization on the quinazoline ring, are valuable precursors for the synthesis of fused ring systems.

One common strategy involves the intramolecular cyclization of a substituent on the quinazoline ring. For example, a substituent containing a reactive functional group can be introduced at a position adjacent to one of the quinazoline's nitrogen or carbon atoms, which can then participate in a ring-closing reaction. Radical cyclization of alkene-substituted quinazolinones has been developed to generate substituted α-methyldeoxyvasicinones and α-methylmackinazolinones.

Another approach is the annulation of a new ring onto the existing quinazoline framework. This can be achieved through various cycloaddition reactions or tandem reactions that form multiple bonds in a single operation. For instance, the synthesis of isoxazole-fused tricyclic quinazoline alkaloids has been achieved via intramolecular cycloaddition of propargyl-substituted methyl azaarenes.

The following table presents examples of cyclization and annulation reactions involving quinazoline derivatives to form fused ring systems.

Quinazoline PrecursorReaction TypeFused Ring System FormedReference(s)
Alkene-substituted quinazolinonesRadical cyclizationα-Methyldeoxyvasicinones and α-methylmackinazolinones researchgate.net
2-(3-Butenyl)quinazolin-4(3H)-onesOxidative cyclization1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones beilstein-journals.org
Propargyl-substituted methyl azaarenesIntramolecular cycloadditionIsoxazole-fused tricyclic quinazoline alkaloids mdpi.com

These examples demonstrate the potential of the quinazoline scaffold to be elaborated into more complex polycyclic structures, offering a pathway to novel chemical entities with diverse properties.

Computational and Theoretical Investigations of 7 Methoxyquinazolin 6 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of molecules. These methods provide a quantum mechanical framework to analyze molecular geometry, electronic properties, and spectroscopic parameters with high accuracy, offering a microscopic view of the chemical system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to quinazoline (B50416) derivatives to determine their optimized molecular geometries and to understand their electronic properties. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately calculate the ground-state electronic structure. nih.govnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgtandfonline.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For quinazoline derivatives, DFT calculations have been used to determine these energies and predict how different substituents on the quinazoline core affect the electronic distribution and reactivity. nih.govukaazpublications.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Table 1: Calculated Electronic Properties of Selected Quinazoline Derivatives using DFT This table presents representative data from computational studies on various quinazoline derivatives to illustrate the typical values obtained through DFT calculations. The specific values for 7-Methoxyquinazolin-6-amine would require a dedicated computational study.

Quinazoline DerivativeMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Methaqualone (Q1)B3LYP/6-311++G(d,p)-6.22-0.895.33 nih.govnih.gov
Etaqualone (Q2)B3LYP/6-311++G(d,p)-6.19-0.875.32 nih.govnih.gov
Mecloqualone (Q3)B3LYP/6-311++G(d,p)-6.39-1.225.17 nih.govnih.gov
Mebroqualone (Q4)B3LYP/6-311++G(d,p)-6.37-1.245.13 nih.govnih.gov
AYQ DerivativeDFT--4.999 acs.org

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which serve as a powerful tool for structural elucidation when compared with experimental data. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. acs.orgfrontiersin.org These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of bonds. For instance, the calculated IR spectrum of a quinazoline derivative can confirm the presence of specific functional groups and provide insights into intramolecular interactions like hydrogen bonding. acs.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are commonly used for this purpose. There is often a strong linear correlation between the calculated and experimentally measured chemical shifts, which validates the computed molecular structure. nih.govnih.gov This predictive capability is invaluable for confirming the structures of newly synthesized this compound derivatives and for distinguishing between potential isomers.

Table 2: Correlation between Experimental and DFT-Calculated ¹H-NMR Chemical Shifts for a Quinazoline Derivative This table exemplifies the strong correlation typically observed between theoretical predictions and experimental results, validating the computational approach.

ProtonExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
H-17.857.790.06
H-27.507.450.05
H-37.807.720.08
H-48.508.410.09

Note: Data is illustrative and based on general findings for quinazoline derivatives. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound and its derivatives. These methods are essential for exploring the conformational flexibility, dynamic properties, and intermolecular interactions that govern molecular recognition processes.

Molecules with rotatable bonds, such as the side chains often found in derivatives of this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) and the energy barriers that separate them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more internal coordinates, such as dihedral angles. nih.govresearchgate.net

By systematically rotating specific bonds and performing energy minimizations at each step, a conformational energy landscape can be constructed. acs.org This landscape reveals the global minimum energy conformation as well as other local minima. Both molecular mechanics (MM) force fields and quantum chemical methods can be used for these calculations, with MM being faster for initial broad searches and QM providing more accurate final energy values. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological targets.

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule and its interactions with its environment (e.g., a solvent or a protein). nih.gov

For quinazoline derivatives, MD simulations are used to explore conformational flexibility, the stability of ligand-protein complexes, and the role of solvent molecules. acs.org Simulations typically run for nanoseconds to microseconds, providing insights that are not accessible from static models. nih.gov Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. acs.orgnih.gov These simulations are vital for understanding how a derivative of this compound might behave in a realistic biological environment.

A central application of computational modeling for quinazoline derivatives is the prediction and analysis of their interactions with molecular targets. Molecular docking is the primary methodology used for this purpose. unair.ac.id Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's active site. nih.gov This process involves two main steps: sampling a wide range of possible poses and then using a scoring function to rank them based on their predicted binding affinity. ukaazpublications.com

The results of docking studies provide detailed insights into the principles of molecular recognition. They can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net For derivatives of this compound, this methodology can elucidate how modifications to the chemical structure influence the binding mode and affinity. nih.gov Following docking, MD simulations are often employed to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the molecular recognition event. nih.gov

Table 3: Common Computational Methodologies for Ligand-Target Interaction Studies

MethodologyPurposeKey Information Obtained
Molecular DockingPredict the binding pose and affinity of a ligand in a receptor's active site.Preferred binding orientation, scoring of poses, key interacting residues. ukaazpublications.comunair.ac.id
Molecular Dynamics (MD) SimulationAssess the stability and dynamics of the ligand-receptor complex over time.Conformational changes, stability of interactions (RMSD), flexibility of residues (RMSF). acs.orgnih.gov
MM/PBSA and MM/GBSACalculate the free energy of binding for a ligand-receptor complex from MD trajectories.Estimation of binding free energy, identification of key energetic contributions to binding. nih.gov

Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways Involving Quinazoline Scaffolds

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For synthetic pathways involving the quinazoline scaffold, theoretical methods like Density Functional Theory (DFT) are extensively used to map out reaction mechanisms, identify transient species, and predict the energetic feasibility of a proposed route. orientjchem.orgrsc.org

The process involves calculating the geometries and energies of all relevant chemical species along a reaction coordinate, including reactants, intermediates, transition states (TS), and products. orientjchem.org Transition states represent the highest energy point on the reaction pathway between two species and are critical for determining the reaction's activation energy and, consequently, its rate. By identifying the lowest energy pathway, computational studies can validate or challenge proposed mechanisms, explain observed product distributions, and guide the optimization of reaction conditions. orientjchem.orgrsc.org

A computational study on the synthesis of Gefitinib, a complex quinazoline derivative, illustrates this approach. The mechanism was broken down into major steps, including cyclization, halogenation, demethylation, ether synthesis, and nucleophilic aromatic substitution. orientjchem.org For each step, DFT calculations (specifically using the B3LYP/6-311+G(d) basis set) were employed to determine the structures and energies of intermediates and transition states. orientjchem.org

For instance, in a proposed final step involving a nucleophilic aromatic substitution, the calculations can model the approach of the nucleophile to the quinazoline ring, the formation of an intermediate complex (a Meisenheimer complex), and the subsequent departure of the leaving group. The energy profile generated from these calculations reveals the activation barriers for each elementary step. A high calculated energy barrier might suggest that the reaction would be slow under certain conditions, prompting chemists to explore alternative catalysts or reagents. orientjchem.org Similarly, computational analysis of a proposed O-alkylation step identified the transition state for the proton abstraction from a hydroxyl group and the subsequent SN2 reaction, confirming the energetic favorability of the pathway. orientjchem.org

These theoretical investigations are not limited to a single synthetic strategy. Various metal-catalyzed and transition-metal-free synthetic routes for quinazolines have been developed, and computational studies can be applied to understand the role of the catalyst, the ligand effects, and the detailed electronic changes occurring during bond formation and cleavage. frontiersin.orgfrontiersin.orgnih.gov By providing a molecular-level picture of the reaction, these predictive studies serve as an indispensable guide for designing more efficient and selective syntheses of complex quinazoline derivatives.

QSAR/QSPR Methodologies Applied to Structure-Activity/Property Relationships (Focus on in vitro Molecular Descriptors and Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies central to modern drug discovery. nih.gov They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activities or physicochemical properties. nih.govnih.gov For quinazoline derivatives, QSAR is widely used to understand the structural requirements for a specific biological effect, such as anticancer activity, and to predict the potency of new, unsynthesized analogues. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For quinazoline derivatives, these descriptors are typically classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic net charges on specific atoms. orientjchem.orgresearchgate.net These are often calculated using quantum chemical methods. orientjchem.org

Physicochemical Descriptors: These relate to the bulk properties of the molecule, including lipophilicity (Log P), molar refractivity (MR), and Polar Surface Area (TPSA). researchgate.netsdiarticle3.com

Once calculated for a set of quinazoline analogues with known in vitro biological activity (e.g., IC50 values), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that links the descriptors (independent variables) to the activity (dependent variable). nih.govresearchgate.netsdiarticle3.com

A study on 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline analogues as anticancer agents developed a robust QSAR model using electronic descriptors. orientjchem.org The resulting equation was:

Log IC50 = -11.688 + (-35.522×qC6) + (-21.055×qC10) + (-85.682×qC12) + (-32.997×qO22) + (-85.129 EHOMO) + (19.724×ELUMO) orientjchem.org

This model, validated with strong statistical metrics (R² = 0.8732), indicates that anticancer activity increases as the net atomic charges on carbons C6, C10, C12, and oxygen O22 become more positive. It also suggests that a more positive HOMO energy and a lower LUMO energy contribute to higher potency. orientjchem.org Such models provide clear, actionable insights for designing new derivatives with potentially improved activity. orientjchem.org

The table below summarizes findings from various QSAR studies on quinazoline derivatives, highlighting the key descriptors that influence their biological activity.

Biological ActivityKey Molecular DescriptorsCorrelation with ActivityStatistical ModelReference
Anti-neuroepitheliomaEHOMO, Molecular WeightNegativePartial Least Square sdiarticle3.com, sdiarticle3.com
Anti-neuroepitheliomaELUMO, Log P, Ovality, PSAPositivePartial Least Square sdiarticle3.com, sdiarticle3.com
Anticancer (EGFR-TK)Globularity (glob), TPSA, Log PNegativeMultiple Linear Regression researchgate.net
Anticancer (EGFR-TK)Molar Refractivity (mr)PositiveMultiple Linear Regression researchgate.net
AnticancerAtomic Net Charge (C6, C10, C12, O22), EHOMONegative (more positive charge increases activity)Density Functional Theory orientjchem.org
AnticancerELUMOPositiveDensity Functional Theory orientjchem.org

These QSAR studies demonstrate a clear correlation between the calculated in vitro molecular descriptors of quinazoline derivatives and their biological functions. The insights gained from these models are invaluable for guiding the rational design and synthesis of new compounds with enhanced therapeutic potential. nih.govorientjchem.org

Applications of 7 Methoxyquinazolin 6 Amine As a Core Scaffold in Chemical Synthesis

Utilization of 7-Methoxyquinazolin-6-amine in the Synthesis of Novel Heterocyclic Systems

This compound serves as a pivotal building block in the construction of more complex heterocyclic structures. Its inherent reactivity, stemming from the amino group at the 6-position and the quinazoline (B50416) core, allows for a variety of chemical transformations. This makes it a valuable precursor for creating fused ring systems and intricate polycyclic compounds. The synthesis of such novel systems often begins with the quinazoline scaffold, which is then elaborated upon through cyclization and condensation reactions. nih.gov

The this compound framework is instrumental in the synthesis of fused tricyclic systems, where an additional heterocyclic ring is annulated onto the quinazoline core. These reactions often leverage the amino group at the C-6 position to build out the new ring. For instance, synthetic strategies can be designed to create pyrido[3,4-g]quinazoline derivatives, which are of interest for their unique chemical properties. nih.gov The synthesis of these fused systems involves multi-step processes where the quinazoline amine is a key intermediate.

Similarly, the creation of pyrimido-fused quinolines and quinazolines represents a significant area of heterocyclic chemistry. nih.gov General methodologies for these syntheses often involve one-pot, three-component reactions. For example, a common approach is the cyclo-condensation of a 6-amino-substituted pyrimidine (B1678525) (structurally related to the quinazoline core), various aromatic aldehydes, and 1,3-dicarbonyl compounds. nih.gov This strategy highlights how an amino group on the core ring system is essential for the cyclization reaction that forms the final, fused tricyclic product. nih.gov By adapting these methodologies, the 6-amino group of this compound can act as the nucleophilic site to initiate ring closure, leading to the formation of pyrimido-fused quinazolines.

The extension of the this compound scaffold is not limited to simple fused heterocycles; it is also a cornerstone for assembling complex polycyclic aromatic compounds. The synthetic routes that yield fused quinazolines, such as indolo[1,2-c]quinazolines, inherently create larger, more complex aromatic systems. nih.gov These syntheses often proceed through an intermediate Schiff base, formed from the amino-functionalized precursor, which then undergoes oxidative cyclization to afford the final polycyclic structure. nih.gov Each additional fused ring increases the structural complexity and modifies the electronic properties of the molecule, demonstrating the utility of the initial quinazoline scaffold in building elaborate molecular architectures.

Role in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

This compound is a highly valuable scaffold in combinatorial chemistry for the generation of large libraries of structurally related compounds. Its utility lies in its functional groups, which can be readily modified to introduce molecular diversity. A common strategy involves converting the 6-amino group into a more complex side chain, which can then be reacted with a wide array of chemical building blocks.

A notable example is the synthesis of a library of novel 4-anilinoquinazoline (B1210976) derivatives. nih.gov In this process, the this compound core is first elaborated into an intermediate, such as N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)hydrazine carboxamide. nih.gov This intermediate then serves as a common platform for reaction with numerous different aldehydes. This approach allows for the rapid generation of a large and diverse library of compounds from a single, advanced precursor. nih.gov The reaction is typically a condensation reaction refluxed in a suitable solvent system, which is an efficient method for creating carbon-nitrogen double bonds and expanding the chemical space of the quinazoline core. nih.gov

Below is a representative table of compounds synthesized using this library approach, demonstrating the structural diversity that can be achieved.

Compound IDR-group (from Aldehyde)Yield (%)
9 4-(dimethylamino)benzylidene88%
17 (6-(pyrrolidin-1-yl)pyridin-3-yl)methylene77%
24 4-((4-methylpiperazin-1-yl)methyl)benzylidene81%
31 4-(2-(dimethylamino)ethoxy)benzylidene76%
33 4-(2-(pyrrolidin-1-yl)ethoxy)benzylidene84%
34 4-(2-(piperidin-1-yl)ethoxy)benzylidene75%

This table is generated based on data from the synthesis of novel 4-anlinoquinazoline derivatives. nih.gov

Development of Chemical Probes for Biological Target Identification (Excluding Therapeutic Applications)

Derivatives of this compound have been developed as potent chemical probes for the study of biological targets, particularly protein kinases. These molecules are designed to bind with high affinity and specificity to the active site of enzymes, allowing researchers to investigate the enzyme's function and structure. The quinazoline scaffold serves as a rigid core that correctly orients substituents to interact with key residues in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). acs.org

For example, by incorporating specific functional groups at the 6-position of the 7-methoxyquinazoline (B158907) core, it is possible to create compounds that act as multi-acting probes. One such compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101), was identified as a potent inhibitor of histone deacetylase (HDAC), EGFR, and HER2. acs.org Its ability to interact with multiple, distinct biological targets makes it a valuable tool for exploring the interplay between different signaling pathways. The development of such probes is crucial for target validation and for understanding the molecular mechanisms that govern cellular processes. The design of these molecules often involves creating a series of analogues to establish a clear structure-activity relationship (SAR), which helps in refining the probe's potency and selectivity. scilit.com

Emerging Applications in Materials Science and Organic Electronics

While the quinazoline scaffold is extensively explored for biological applications, its use in materials science and organic electronics is a more nascent field. The rigid, aromatic nature of the quinazoline ring system suggests potential utility in the construction of organic semiconductors, dyes, or other functional materials. However, specific applications utilizing this compound in these areas are not yet widely reported in the scientific literature. The functional groups present on the molecule, particularly the reactive amine, could potentially be used to polymerize or graft the quinazoline unit onto surfaces or into larger macromolecular structures, suggesting that future research may uncover novel applications in this domain.

Advanced Spectroscopic and Crystallographic Characterization Techniques for 7 Methoxyquinazolin 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 7-Methoxyquinazolin-6-amine and its derivatives, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms, while more complex 2D NMR techniques are essential for assembling the complete molecular puzzle. researchgate.net

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms within a molecule. science.gov These techniques separate NMR signals onto two frequency axes, revealing correlations that are not apparent in 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a derivative of this compound, a COSY spectrum would show cross-peaks between adjacent protons, allowing for the mapping of proton-proton networks within the quinazoline (B50416) core and any attached substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This powerful technique allows for the unambiguous assignment of which proton is attached to which carbon atom, simplifying the interpretation of complex spectra. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and for linking different fragments of a molecule together. For instance, it can confirm the position of the methoxy (B1213986) group by showing a correlation between the methoxy protons and the C7 carbon of the quinazoline ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus can be transferred to a spatially proximate nucleus.

The combined data from these 2D NMR experiments provide a comprehensive map of the molecular structure. For example, the structure of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a quinazoline derivative, was confirmed using ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Quinazoline Derivative Based on data for N-(4-Isopropylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H-5 8.60 (d) 114.92 C-4, C-7, C-8a
H-8 7.91 (d) 122.23 C-6, C-7, C-4a
Methoxy (-OCH₃) ~3.9-4.0 ~55-56 C-7
Amine (-NH₂) ~5.0-6.0 - C-6, C-5

Note: This is a representative table illustrating the type of data obtained. Actual chemical shifts for this compound would vary.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science as different polymorphs can exhibit distinct physical properties. irispublishers.com Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. jocpr.comfrontiersin.org Unlike solution NMR, SS-NMR provides information about the local molecular environment in the solid state. dur.ac.uk By detecting subtle differences in chemical shifts and relaxation times, SS-NMR can distinguish between different polymorphs, quantify mixtures of polymorphs, and provide insights into molecular packing and intermolecular interactions. irispublishers.comresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis. nih.gov

HRMS provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula of this compound and its derivatives. For instance, the calculated m/z for a protonated quinazoline derivative [C₁₆H₁₆N₃O₂S]⁺ was 314.0958, with the observed HRMS value being identical, confirming the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. gre.ac.ukscispace.com Studies on protonated quinazolines have shown that the fragmentation behavior is predominantly controlled by the molecule's structure. soton.ac.uk Common fragmentation pathways for the quinazoline core can be established, which aids in the structural elucidation of unknown derivatives. soton.ac.uknih.gov For example, the collision-induced dissociation (CID) of the protonated molecule can lead to characteristic losses of small neutral molecules, revealing the nature and position of substituents.

Table 2: Common Fragmentation Pathways for Quinazoline Derivatives in MS/MS Based on general principles and studies of related compounds soton.ac.uk

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Structural Implication
[M+H]⁺ [M+H - CH₃]⁺ 15 (Methyl radical) Loss from a methoxy group
[M+H]⁺ [M+H - NH₃]⁺ 17 (Ammonia) Loss of an amine group
[M+H]⁺ [M+H - CO]⁺ 28 (Carbon monoxide) Often from a quinazolinone structure
[M+H]⁺ [M+H - CH₂O]⁺ 30 (Formaldehyde) Can occur from methoxy-substituted rings

Note: This table is illustrative. Specific fragmentation depends on the full structure of the derivative.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed 3D model of the molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles. weizmann.ac.il For chiral derivatives of this compound, X-ray crystallography can determine the absolute stereochemistry. Furthermore, it reveals the solid-state molecular architecture, showing how individual molecules pack together in the crystal lattice and detailing intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For quinazoline derivatives, this technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies.

In a study of novel 4-arylaminoquinazoline derivatives, single-crystal X-ray analysis was successfully employed to confirm the molecular structures. For instance, one derivative was found to crystallize in the monoclinic system with the space group P21/c. distantreader.org The detailed crystallographic data obtained from such studies are essential for understanding how these molecules pack in the solid state and interact with their biological targets. Another study on different 4-arylaminoquinazoline derivatives also reported crystallization in the monoclinic system, providing precise measurements of the unit cell dimensions. tandfonline.com

Table 1: Example Crystallographic Data for 4-Arylaminoquinazoline Derivatives

Parameter Value (Compound 5aX) distantreader.org Value (Compound 4a) tandfonline.com
Crystal System Monoclinic Monoclinic
Space Group P21/c P21/c
a (Å) 12.3637(4) 10.1213(4)
b (Å) 12.7902(2) 16.0054(6)
c (Å) 13.2240(5) 10.5629(4)
**β (°) ** 117.030(5) 100.954(2)
**Volume (ų) ** 1862.75(12) 1679.50(12)

| Z | 2 | 4 |

This table presents representative crystallographic data for derivatives of the quinazoline scaffold, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

These studies often reveal critical intermolecular interactions, such as hydrogen bonds and π–π stacking, which stabilize the crystal lattice. For example, hydrogen bonds involving the quinazoline nitrogen atoms and substituent groups are commonly observed, dictating the packing arrangement and influencing physical properties like solubility and melting point. distantreader.org

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. In the pharmaceutical context, it is indispensable for identifying crystalline phases, analyzing polymorphism, and ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs). researchgate.netcreative-biostructure.com Different polymorphic forms of a drug can exhibit distinct physical properties, including solubility, stability, and bioavailability, making their control critical. rigaku.com

PXRD patterns serve as a unique "fingerprint" for each crystalline form. rigaku.com By comparing the diffraction pattern of a sample to reference patterns, one can identify the specific polymorph present. This is crucial during drug development to select the most stable and efficacious form. The technique is sensitive enough to detect trace amounts of polymorphic impurities, often below 1% by mass, which is vital for quality control. rigaku.com

While specific PXRD data for this compound is not widely published, the methodology is broadly applied to quinazoline-based drugs like Gefitinib and Erlotinib to control their solid-state forms. The analysis involves monitoring peak positions (2θ angles) and their relative intensities to confirm the crystalline phase's identity and purity. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. These techniques are routinely used to confirm the identity and structure of newly synthesized 7-methoxyquinazoline (B158907) derivatives.

FT-IR Spectroscopy: FT-IR spectra of quinazoline derivatives show characteristic absorption bands corresponding to specific vibrational modes. nih.gov For 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, typical IR spectra display key peaks that confirm their structure. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Methoxyquinazoline Derivatives

Wavenumber (cm⁻¹) Assignment Reference
3354 - 3168 N-H stretching (amine) nih.gov
3062 - 3002 Aromatic C-H stretching nih.gov
2948 - 2943 Aliphatic C-H stretching nih.gov
1684 - 1613 C=N, C=C stretching (quinazoline ring) nih.govnih.gov
1262 - 1083 C-O stretching (methoxy group) nih.govtbzmed.ac.ir

These spectral fingerprints are invaluable for routine characterization and for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the N-H and C=O stretching frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing the conformational states of molecules. Theoretical calculations, often using Density Functional Theory (DFT), are employed alongside experimental Raman spectra to assign vibrational modes and analyze the conformational preferences of flexible side chains attached to the quinazoline core. researchgate.net For quinazoline derivatives like gefitinib, which contains a morpholine (B109124) ring, Raman spectroscopy combined with theoretical modeling can elucidate the preferred conformation of this substituent, which may be critical for its interaction with target proteins. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules and their interactions with other species, such as proteins.

UV-Visible Spectroscopy: The UV-Vis absorption spectra of quinazoline derivatives are characterized by absorption bands arising from π–π* and n–π* electronic transitions within the aromatic system. nih.gov Studies on various quinazoline derivatives show absorption maxima typically in the range of 250-400 nm. nih.govbeilstein-journals.org The exact position and intensity of these bands are sensitive to the nature and position of substituents on the quinazoline ring and the polarity of the solvent. For example, the introduction of different donor moieties can shift the lowest energy absorption bands. beilstein-journals.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often used to interpret experimental spectra and understand the nature of the electronic transitions. acs.orgnih.gov

Table 3: Example UV-Vis Absorption Maxima for Quinazoline Derivatives

Compound Type Solvent λmax (nm) Transition Type Reference
Quinazoline Derivative BG1189 DMSO 318 π–π* / n–π* nih.gov
Quinazoline Derivative BG1190 DMSO 314 π–π* / n–π* nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is particularly valuable for studying the binding of quinazoline derivatives to biological macromolecules, such as proteins. springernature.com Many quinazoline-based enzyme inhibitors target proteins like kinases. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be monitored upon ligand binding. nih.gov If the ligand binds near a tryptophan residue, it can quench this fluorescence through mechanisms like Förster resonance energy transfer (FRET) or static quenching. nih.govnih.gov

By titrating a protein solution with a quinazoline derivative and measuring the decrease in fluorescence intensity, one can determine key binding parameters such as the binding constant (Ka) and the number of binding sites (n). nih.govresearchgate.net For example, the interaction between fluorodihydroquinazoline derivatives and human serum albumin (HSA) was studied using this method, revealing a static quenching mechanism and demonstrating that binding was primarily driven by hydrophobic forces. nih.govnih.gov Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of these potential drug candidates. Furthermore, some quinazoline derivatives themselves exhibit fluorescence, which can be modulated upon binding to metal ions or proteins, forming the basis for fluorescent sensors. rsc.org

Future Perspectives and Uncharted Research Avenues for 7 Methoxyquinazolin 6 Amine

Development of More Sustainable and Efficient Synthetic Routes for Quinazoline (B50416) Derivatives

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. pnrjournal.com For quinazoline derivatives, a shift from classical, often harsh, synthetic conditions to more sustainable approaches is evident. tandfonline.comfrontiersin.org These green chemistry principles can be extrapolated to the synthesis of 7-Methoxyquinazolin-6-amine.

Current sustainable methods for quinazoline synthesis that could be adapted for this compound include:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of quinazolinone-undecyl hybrids, offering high yields and reduced reaction times in an eco-friendly manner. tandfonline.comfrontiersin.org

Visible light-driven photocatalysis: A study on curcumin-sensitized titanium dioxide nanoparticles for quinazoline synthesis highlights the potential of using renewable energy sources for these reactions. mdpi.com

Use of earth-abundant metal catalysts: Manganese pincer complexes have been successfully used for the dehydrogenative coupling of 2-aminobenzyl alcohol and nitrile to form quinazolines, presenting a sustainable alternative to precious metal catalysts. acs.org

Multi-component reactions (MCRs): MCRs are atom-economical and efficient, allowing for the rapid construction of complex molecules like quinazolinones from simple precursors. mdpi.com

Sustainable MethodKey AdvantagesPotential for this compound Synthesis
Microwave-Assisted SynthesisRapid reaction times, high yields, energy efficiency. tandfonline.comfrontiersin.orgCould significantly shorten the synthesis time and improve the overall efficiency of producing the target molecule.
Visible Light-Driven PhotocatalysisUtilizes renewable energy, mild reaction conditions. mdpi.comOffers a green and gentle method for key bond-forming reactions in the synthesis pathway.
Earth-Abundant Metal CatalysisCost-effective, low toxicity, sustainable. acs.orgReduces reliance on expensive and rare precious metal catalysts, making the synthesis more economical and environmentally friendly.
Multi-Component ReactionsHigh atom economy, operational simplicity, diversity of products. mdpi.comCould enable a one-pot synthesis from readily available starting materials, streamlining the production process.

Exploration of Novel Chemical Transformations and Reaction Discovery

The chemical reactivity of this compound is largely unexplored. However, the known reactivity of the quinazoline core and its functional groups—the amine and methoxy (B1213986) groups—can guide the exploration of novel transformations. scispace.com

Potential areas for reaction discovery include:

C-H activation: Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocyclic compounds, which could be applied to the quinazoline core of this compound to introduce new substituents. mdpi.com

Nucleophilic and electrophilic substitution: The quinazoline ring system is susceptible to both nucleophilic and electrophilic attacks, allowing for a wide range of functionalization possibilities. scispace.com

Transformations of the amine group: The primary amine at the 6-position can be a handle for various transformations, such as diazotization followed by substitution, acylation, and alkylation, to generate a library of derivatives.

Demethylation and functionalization of the methoxy group: The methoxy group at the 7-position can be cleaved to a hydroxyl group, which can then be further functionalized. ukm.my

Reaction TypePotential Application to this compoundExpected Outcome
C-H ActivationDirect functionalization of the quinazoline backbone. mdpi.comIntroduction of aryl, alkyl, or other functional groups to create novel analogs.
Nucleophilic Aromatic SubstitutionDisplacement of leaving groups on the quinazoline ring. scispace.comSynthesis of derivatives with diverse substituents at various positions.
Amine Group DerivatizationAcylation, alkylation, or diazotization of the 6-amino group.Generation of amides, secondary/tertiary amines, or introduction of other functionalities.
O-DemethylationCleavage of the 7-methoxy group to a hydroxyl group. ukm.myProvides a site for further O-alkylation or other modifications.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound. orientjchem.org

Potential applications of AI and ML include:

Predictive modeling: ML models can be trained to predict the biological activity, physicochemical properties, and synthetic accessibility of novel this compound derivatives.

De novo design: Generative AI models can design novel quinazoline structures with desired properties, expanding the library of potential compounds for synthesis and testing.

Reaction prediction and optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal conditions, aiding in the development of efficient synthetic routes.

Expansion into Underexplored Application Domains (e.g., Specific Catalysis, New Advanced Materials)

While quinazoline derivatives are primarily known for their biological activities, their unique electronic and structural features suggest potential applications in other domains. nih.govorientjchem.org

Catalysis: The nitrogen atoms in the quinazoline ring can act as ligands for metal catalysts. This compound and its derivatives could be explored as ligands in various catalytic reactions, such as cross-coupling reactions.

Advanced Materials: The planar and aromatic nature of the quinazoline scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine and methoxy substituents on this compound could be used to tune the electronic properties of such materials.

Q & A

Q. What are the key steps in synthesizing 7-Methoxyquinazolin-6-amine, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis typically involves cyclization of nitroaniline precursors with formamide under high-temperature conditions to form the quinazoline core . For academic-scale optimization:

  • Precursor Preparation : Use 6-methoxy-2-nitroaniline as a starting material to ensure regioselective methoxy placement.
  • Cyclization : Employ formamide as both solvent and reagent at 150–180°C for 6–8 hours, monitored by TLC.
  • Purification : Recrystallize from ethanol to achieve >95% purity. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces reaction time and improves yield .
  • Key Metrics : Yield (~65–75%), purity (HPLC/LCMS validation), and scalability (0.1–5 g batches) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Characterization requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and amine (δ ~5.5–6.0 ppm) groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amine-NH…O-methoxy) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (C9_9H10_{10}N3_3O, theoretical 176.08 g/mol) .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% deviation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Enzyme Inhibition : Use kinase inhibition assays (e.g., EGFR or CLK1) with ATP-concentration-dependent IC50_{50} measurements .
  • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations for 48–72 hours .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify target affinity (KD_D values) .
  • Controls : Include positive controls (e.g., gefitinib for EGFR) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

  • Substitution Patterns :
    • Position 4 : Introduce chloro or aryl groups (e.g., 4-chloro derivatives) to enhance hydrophobic interactions with kinase ATP pockets .
    • Position 7 : Replace methoxy with ethoxy or trifluoromethoxy to modulate electron density and metabolic stability .
  • Functionalization : Add methylthio or benzodioxolyl groups at position 6 to improve selectivity (e.g., CLK1 vs. CDK2) .
  • Pharmacokinetic Optimization : LogP adjustments (target 2–3) via alkylation or PEGylation to balance solubility and membrane permeability .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent enzyme inhibition results across studies?

  • Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) .
  • Orthogonal Methods : Cross-validate using thermal shift assays (DSF) and cellular target engagement assays (e.g., NanoBRET) .
  • Meta-Analysis : Compare structural analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine) to identify conserved SAR trends .
  • Error Sources : Quantify batch-to-batch variability (e.g., purity >98% by LCMS) and solvent effects (e.g., DMSO cytotoxicity at >0.1%) .

Q. What strategies are effective in optimizing the regioselectivity of substitution reactions on the quinazoline core?

  • Directing Groups : Use methoxy at position 7 to direct electrophilic substitution to position 4 or 6 via resonance effects .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions at position 4 .
  • Protection-Deprotection : Temporarily protect the amine group with Boc to prevent undesired side reactions during halogenation .

Q. How can researchers leverage computational tools to predict the metabolic stability of this compound derivatives?

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, plasma protein binding, and half-life .
  • Docking Simulations : Glide or AutoDock Vina to model interactions with CYP3A4/2D6 isoforms and identify metabolic hotspots .
  • In Silico Metabolism : MetaSite or StarDrop to predict Phase I/II metabolic pathways (e.g., O-demethylation at position 7) .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted or flow chemistry for reproducibility .
  • Analytical Validation : Combine NMR, HRMS, and elemental analysis for structural confirmation .
  • Biological Assays : Use orthogonal assays (SPR + cellular) to minimize false positives .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open science compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.